(4-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
CAS No.:
Cat. No.: VC15017616
Molecular Formula: C20H16BrNOS3
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16BrNOS3 |
|---|---|
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | (4-bromophenyl)-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
| Standard InChI | InChI=1S/C20H16BrNOS3/c1-11-5-4-6-14-15-17(25-26-19(15)24)20(2,3)22(16(11)14)18(23)12-7-9-13(21)10-8-12/h4-10H,1-3H3 |
| Standard InChI Key | VUNSLOPCRLOIIO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC=C(C=C4)Br)(C)C)SSC3=S |
Introduction
Structural Characteristics
Molecular Architecture
The compound's IUPAC name, (4-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-dithiolo[3,4-c]quinolin-5-yl)methanone, delineates its core components:
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Quinoline backbone: A bicyclic system comprising fused benzene and pyridine rings
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Dithiolo[3,4-c]quinoline: Sulfur-containing heterocycle at position 3,4 of the quinoline framework
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4-Bromophenyl methanone: Electrophilic ketone group para-substituted with bromine
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Trimethyl groups: At positions 4,4,6 of the quinoline system
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₆BrNOS₃ | |
| Molecular Weight | 462.5 g/mol | |
| IUPAC Name | (4-Bromophenyl)-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone | |
| Canonical SMILES | CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC=C(C=C4)Br)(C)C)SSC3=S |
X-ray crystallography reveals a planar quinoline system with dihedral angles of 12.3° between the dithiolo ring and bromophenyl group, facilitating π-π stacking interactions. The thioxo group at position 1 creates a polarized C=S bond (1.68 Å), enhancing electrophilicity at adjacent carbons.
Synthesis and Characterization
Synthetic Pathways
Industrial synthesis typically employs a four-step protocol:
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Quinoline core formation via Skraup reaction using glycerol and 4-methylaniline at 180°C
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Dithiolo ring annulation through sulfurization with P₂S₅ in dry xylene (Yield: 72%)
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Friedel-Crafts acylation with 4-bromobenzoyl chloride (AlCl₃ catalyst, 0°C → RT)
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Methyl group introduction via Grignard reaction (CH₃MgBr, THF, -78°C)
Table 2: Optimization of Step 3 (Acylation)
| Parameter | Optimal Value | Purity Impact |
|---|---|---|
| Temperature | 0°C → 25°C | 89% vs. 63% |
| Catalyst Loading | 1.2 eq AlCl₃ | 91% yield |
| Reaction Time | 8 hr | <2% byproducts |
Characterization employs:
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¹H/¹³C NMR: Distinct signals at δ 2.34 (s, 3H, CH₃), δ 7.89 (d, J=8.4 Hz, Br-C₆H₄)
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HRMS: m/z 463.0142 [M+H]⁺ (calc. 463.0145)
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IR: 1685 cm⁻¹ (C=O), 1150 cm⁻¹ (C=S)
Biological Activity Profile
Antimicrobial Efficacy
Against methicillin-resistant Staphylococcus aureus (MRSA):
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MIC₉₀: 2.5 µg/mL vs. 16 µg/mL for vancomycin
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Time-kill assay: 3-log reduction in 6 hr (pH 7.4)
Mechanistic studies indicate:
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Disruption of penicillin-binding protein 2a (PBP2a)
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Competitive inhibition of dihydrofolate reductase (Ki = 0.8 µM)
Structure-Activity Relationships
Bromine Position Effects
Comparative analysis with 2-bromophenyl analogs shows:
| Position | LogP | IC₅₀ (EGFR kinase) |
|---|---|---|
| para | 3.89 | 12 nM |
| meta | 3.91 | 18 nM |
| ortho | 4.02 | 47 nM |
The para-substitution optimizes target binding through halogen bonding with kinase hinge regions .
Pharmacokinetic Considerations
ADME Properties
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Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (high absorption)
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Plasma protein binding: 94.3% (albumin dominant)
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CYP3A4 metabolism: t₁/₂ = 2.1 hr (microsomes)
Docking simulations predict favorable binding to P-glycoprotein (ΔG = -9.8 kcal/mol), suggesting efflux transporter involvement in bioavailability.
Industrial Applications
Drug Development
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Lead optimization: 4th generation EGFR inhibitors (Phase I)
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Antiparasitic agents: IC₅₀ = 80 nM against Plasmodium falciparum 3D7
Material Science
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Organic semiconductors: Hole mobility 0.12 cm²/V·s (OFET)
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Photocatalysts: 82% degradation of methylene blue under visible light
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